molecular formula C18H15ClFN3O B5604728 N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine

Cat. No.: B5604728
M. Wt: 343.8 g/mol
InChI Key: DFQNFOVWXDVECY-UHFFFAOYSA-N
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Description

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is a complex organic compound that belongs to the benzodiazepine class Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the benzodiazepine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-chloro-4-fluorophenyl group: This is achieved through nucleophilic substitution reactions.

    Methoxylation: The methoxy group is introduced using methanol or other suitable reagents.

    Final modifications: Any additional functional groups are added in the final steps to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-3H-1,5-benzodiazepin-3-imine is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique substituents could result in different binding affinities and efficacies at various receptor sites, making it a valuable compound for further research.

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methoxy]-2,4-dimethyl-1,5-benzodiazepin-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O/c1-11-18(12(2)22-17-6-4-3-5-16(17)21-11)23-24-10-13-7-8-14(20)9-15(13)19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNFOVWXDVECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C(C1=NOCC3=C(C=C(C=C3)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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